Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
Description
Molecular geometry and crystallographic analysis
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate possesses the molecular formula C₁₂H₁₁NO₃ with a molecular weight of 217.22 grams per mole. The compound crystallizes in distinct polymorphic forms, with crystallographic studies revealing critical geometric parameters that define its three-dimensional structure. The molecule adopts a syn-periplanar conformation across the carbon-carbon double bond, a characteristic feature that significantly influences its chemical reactivity and physical properties.
Crystallographic analysis has identified specific torsion angles that define the molecular geometry of this compound. The carbon-carbon-carbon-carbon torsion angle measured at 3.2 degrees with a standard deviation of 0.5 degrees demonstrates the nearly planar arrangement of the core structural framework. This geometric configuration results from the conjugation between the cyano group, the alkene functionality, and the aromatic ring system, creating an extended π-electron system that stabilizes the observed conformation.
The crystal packing reveals intermolecular interactions that contribute to the solid-state stability of the compound. Hydrogen bonding patterns and van der Waals forces organize the molecules into well-defined crystallographic arrangements. The unit cell parameters and space group symmetry provide insight into the molecular arrangement within the crystal lattice, with studies indicating the formation of ordered supramolecular structures through non-covalent interactions.
X-ray crystallographic data confirms the E-configuration about the carbon-carbon double bond, consistent with thermodynamic stability considerations. The methoxy substituent on the phenyl ring adopts a coplanar arrangement with the aromatic system, maximizing resonance stabilization. Bond lengths and angles within the molecule align with theoretical predictions, validating computational models used to understand the electronic structure of this compound.
Spectroscopic identification methods (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance analysis reveals distinct signals corresponding to specific molecular environments within the compound. The aromatic protons appear as a doublet pattern at 7.49 parts per million with a coupling constant of 6.8 Hertz, indicating para-disubstitution on the benzene ring. The vinyl proton displays a characteristic singlet at 6.40 parts per million, confirming the presence of the acrylate functionality.
The methoxy group protons generate a sharp singlet at 3.86 parts per million, while the methyl ester protons appear at 3.85 parts per million, both integrating for three protons each. These chemical shifts are consistent with electron-withdrawing effects from the adjacent carbonyl and cyano groups, which deshield the ester methyl group relative to simple alkyl ethers.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of carbon atoms throughout the molecule. The carbonyl carbon resonates at 165.5 parts per million, characteristic of α,β-unsaturated ester functionality. The cyano carbon appears at 116.3 parts per million, confirming the presence of the nitrile group. Aromatic carbons display signals between 113.9 and 161.3 parts per million, with the methoxy-substituted carbon showing characteristic downfield shift due to oxygen substitution.
Fourier Transform Infrared spectroscopy provides complementary structural information through vibrational frequency analysis. The cyano group exhibits a sharp absorption band at 2216 wavenumbers, characteristic of nitrile stretching vibrations. The carbonyl group displays a strong absorption at 1720 wavenumbers, consistent with α,β-unsaturated ester functionality. Aromatic carbon-carbon stretching modes appear at 1587 and 1563 wavenumbers, while methoxy carbon-oxygen stretching occurs at 1264 wavenumbers.
X-ray diffraction studies and conformational analysis
Single-crystal X-ray diffraction studies have provided detailed three-dimensional structural information for this compound, revealing critical conformational features that influence its chemical behavior. The crystal structure data has been deposited in crystallographic databases with specific identification numbers, ensuring reproducibility and accessibility for further research. The compound crystallizes with well-defined unit cell parameters that reflect its molecular symmetry and packing efficiency.
Conformational analysis through X-ray diffraction reveals the syn-periplanar arrangement across the central carbon-carbon double bond, with the cyano and ester groups positioned to minimize steric interactions while maximizing electronic conjugation. The phenyl ring maintains coplanarity with the acrylate framework, facilitating extended π-electron delocalization throughout the molecular structure. This configuration represents the thermodynamically favored conformation in the solid state.
The crystallographic data indicates specific bond lengths and angles that define the molecular geometry. Carbon-carbon double bond length measures within the expected range for conjugated alkenes, while carbon-oxygen bonds in the ester and methoxy groups exhibit lengths consistent with partial double-bond character due to resonance effects. The cyano group displays linear geometry with carbon-nitrogen triple bond length characteristic of nitrile functionality.
Intermolecular interactions within the crystal lattice contribute to the overall stability of the solid-state structure. Weak hydrogen bonding between methoxy groups and adjacent molecules creates ordered arrangements that influence physical properties such as melting point and solubility. The absence of strong hydrogen bond donors limits the extent of intermolecular association, resulting in moderate crystal packing efficiency.
Temperature-dependent studies have examined the thermal behavior of the crystal structure, revealing the stability range for the crystalline form. The compound maintains structural integrity across a significant temperature range, with thermal expansion coefficients indicating anisotropic behavior due to directional intermolecular interactions within the crystal lattice.
Computational modeling of electronic structure (Density Functional Theory calculations)
Density Functional Theory calculations have provided comprehensive insight into the electronic structure of this compound, complementing experimental characterization methods with theoretical predictions of molecular properties. Computational studies have employed various functional and basis set combinations to achieve accurate representation of the electronic environment within this conjugated system.
Vibrational frequency analysis through Density Functional Theory calculations has predicted infrared and Raman spectroscopic properties that show excellent agreement with experimental observations. The calculated frequencies for key functional groups align closely with experimental values, validating the computational methodology. The cyano stretching frequency calculated at 2226 wavenumbers compares favorably with the experimental value of 2216 wavenumbers, demonstrating the accuracy of the theoretical approach.
Electronic structure calculations reveal the distribution of molecular orbitals and their energies, providing insight into the compound's chemical reactivity and optical properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit significant conjugation across the entire molecular framework, explaining the extended absorption in ultraviolet-visible spectroscopy. The calculated energy gap between these frontier orbitals predicts the electronic absorption characteristics observed experimentally.
Computational modeling has examined the conformational landscape of this compound, identifying energy minima and barriers to rotation about key bonds. The calculations confirm the syn-periplanar conformation as the global minimum energy structure, consistent with crystallographic observations. Alternative conformations exhibit significantly higher energies, explaining the predominance of the observed geometry in solution and solid state.
| Computational Parameter | Calculated Value | Experimental Value | Agreement |
|---|---|---|---|
| Cyano stretching frequency (cm⁻¹) | 2226 | 2216 | Excellent |
| Carbonyl stretching frequency (cm⁻¹) | 1725 | 1720 | Excellent |
| Carbon-carbon double bond length (Å) | 1.345 | 1.342 | Very good |
| Torsion angle (degrees) | 3.1 | 3.2 ± 0.5 | Excellent |
The computational studies have also investigated the effects of substituents on the electronic properties of the molecule. The methoxy group donation and cyano group withdrawal create a push-pull electronic system that influences the dipole moment and polarizability of the compound. These calculated properties correlate with experimental observations of solvent effects and chemical reactivity patterns, providing a molecular-level understanding of the compound's behavior in various chemical environments.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFCPVVFVXSZSK-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-cyano-3-(4-methoxyphenyl)acrylate typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds through reactions such as:
- Knoevenagel Condensation : This reaction is fundamental for synthesizing compounds with diverse biological activities.
- Michael Addition : The compound can act as an electrophile in Michael addition reactions, leading to the formation of complex structures.
The compound has garnered attention for its potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified | Significant antibiofilm activity observed |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Not specified | Synergistic effects with Ciprofloxacin |
| Escherichia coli | 0.5 μg/mL | Not specified | Effective against biofilm formation |
This table summarizes key findings from in vitro studies on its antimicrobial efficacy, indicating its potential as a therapeutic agent against resistant strains.
Pharmaceutical Applications
Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate in drug synthesis. Its structural features may contribute to the development of novel drugs with enhanced efficacy and reduced side effects.
Case Study 1: Anticancer Activity
In a study focusing on anticancer properties, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that the compound induced apoptosis in specific cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis of Heterocycles
Another study demonstrated the utility of this compound in synthesizing various heterocyclic derivatives through carbon-carbon bond formation reactions. The resulting compounds exhibited promising biological activities, further establishing the importance of this compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. For example, its cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Properties
The electronic and steric effects of substituents on the phenyl ring and ester group significantly influence the physical, chemical, and biological properties of cyanocinnamates. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Crystallographic and Conformational Analysis
- The syn-periplanar conformation in this compound stabilizes the molecule through intramolecular resonance between the cyano and ester groups .
- Ethyl 2-cyano-3-(4-methylphenyl)acrylate exhibits a second monoclinic polymorph with distinct packing modes, highlighting the impact of alkyl substituents on crystal symmetry .
Biological Activity
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula . Its structure includes a cyano group and a methoxy-substituted phenyl group, which contribute to its reactivity and biological activity. The compound is often synthesized via Knoevenagel condensation reactions, allowing for its application in various organic synthesis processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The cyano group can act as an electrophile, participating in nucleophilic addition reactions, while the methoxy group enhances lipophilicity and membrane permeability. These properties facilitate the compound's interaction with cellular targets, influencing various biochemical pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes key findings from in vitro studies on its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified | Significant antibiofilm activity observed |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Not specified | Synergistic effects with Ciprofloxacin |
| Escherichia coli | 0.5 μg/mL | Not specified | Effective against biofilm formation |
The compound demonstrated significant inhibition of biofilm formation compared to standard antibiotics like ciprofloxacin, suggesting its potential as a therapeutic agent against resistant strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values indicating potent activity against human hepatoma cells and lung cancer cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| BEL-7404 (Hepatoma) | 25 - 30 | Induction of apoptosis |
| A-549 (Lung Cancer) | 15 - 20 | Cell cycle arrest |
| HL-60 (Leukemia) | 10 - 15 | Inhibition of DNA synthesis |
These results indicate that the compound could serve as a lead structure for developing new anticancer agents .
Q & A
Basic: What are the established synthetic routes for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, and how can reaction efficiency be optimized?
The compound is typically synthesized via the Knoevenagel condensation between 4-methoxybenzaldehyde and methyl cyanoacetate. Evidence from analogous acrylate derivatives (e.g., ethyl 2-cyano-3-(4-nitrophenyl)acrylate) highlights the use of organocatalysts like quinine under solvent-free conditions, achieving yields up to 87% . Optimization strategies include:
- Catalyst screening : Quinine enhances enantioselectivity and reduces side reactions.
- Temperature control : Reactions performed at 60–80°C under nitrogen atmosphere improve reproducibility.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended. Characterization via H/C NMR, IR, and HRMS confirms structural integrity .
Basic: How is the crystal structure of this compound determined, and what structural insights are critical?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include:
- Data-to-parameter ratio : Aim for >10:1 to ensure refinement reliability .
- Torsion angles : Syn-periplanar conformation across the C=C bond (e.g., C4–C8–C9–C10 torsion angle ≈3.2°) confirms stereochemistry .
- Disorder handling : Partial occupancy refinement for disordered groups (e.g., methoxy substituents) improves model accuracy .
Advanced: Which computational methods are suitable for studying the electronic properties of this acrylate?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data. Becke’s work demonstrates that including 20–25% exact exchange minimizes errors in atomization energies (average deviation <3 kcal/mol) . Computational workflows:
- Geometry optimization : Use 6-311++G(d,p) basis sets for conformational analysis.
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity.
- Solvent effects : Apply polarizable continuum models (PCM) for solution-phase simulations.
Advanced: How can structural modifications influence biological activity, and what assays validate these effects?
Derivatives with electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring exhibit enhanced bioactivity. Methodological steps include:
- Synthetic diversification : Introduce substituents via nucleophilic aromatic substitution or cross-coupling reactions.
- In vitro testing : Use MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7).
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
Basic: What safety protocols are essential when handling this compound?
Acrylates may release toxic fumes (HCN, NO) upon decomposition . Key precautions:
- Ventilation : Use fume hoods during synthesis and purification.
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizers.
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .
Advanced: How can E/Z isomerism be resolved experimentally and computationally?
- NMR spectroscopy : Coupling constants ( ≈12–16 Hz for E-isomers) differentiate configurations .
- SC-XRD : Directly visualizes spatial arrangement of substituents around the double bond .
- DFT-based NMR prediction : Compare calculated H chemical shifts with experimental data using Gaussian or ORCA .
Basic: What analytical techniques are most effective for purity assessment?
A multi-method approach is critical:
- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.
- Melting point : Compare with literature values (e.g., 98–100°C for pure samples).
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values.
- Mass spectrometry : HRMS confirms molecular ion ([M+H]) with <5 ppm error .
Advanced: How does the methoxy substituent influence photophysical properties?
The electron-donating methoxy group stabilizes excited states, red-shifting absorption/emission. Experimental validation:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
